Stearic acid

Catalog No.
S701989
CAS No.
57-11-4
M.F
CH3(CH2)16COOH
C18H36O2
CH3(CH2)16COOH
C18H36O2
M. Wt
284.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearic acid

CAS Number

57-11-4

Product Name

Stearic acid

IUPAC Name

octadecanoic acid

Molecular Formula

CH3(CH2)16COOH
C18H36O2
CH3(CH2)16COOH
C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)

InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Solubility

1 to 10 mg/mL at 73° F (NTP, 1992)
0.597 mg/L (at 25 °C)
2.10e-06 M
0.000597 mg/mL at 25 °C
In water, 0.568 mg/L at 25 °C
In water, 0.597 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide
1 gram dissolves in 21 mL alcohol, 5 mL benzene, 2 mL chloroform, 26 mL acetone, 6 mL carbon tetrachloride, 3.4 mL carbon disulfide; also soluble in amyl acetate, toluene
Soluble in alcohol, ether, chloroform, carbon disulfide, carbon tetrachloride
0.000597 mg/mL
Solubility in water: none
practically insoluble in water; soluble in alcohol, ether, chloroform
1 g in 20 ml alcohol (in ethanol)

Synonyms

1-Heptadecanecarboxylic acid; 1-Octadecanoic acid; 17FA; 400JB9103-88; 50S; 60R; 60R Rubber Grade Stearic Acid; A 1760; Adeka Fatty Acid SA 910; Adeka SA 300; B 1841; Barolub FTA; Beads Stearic Acid YR; Century 1210; Century 1220; Century 1224; Centu

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Skin Barrier Function:

Stearic acid plays a vital role in maintaining the skin's barrier function. It is a major component of the stratum corneum, the outermost layer of the skin, and helps maintain its integrity and protect against environmental stressors []. Studies suggest that stearic acid contributes by:

  • Filling intercellular spaces: Stearic acid fills the spaces between skin cells, forming a tight barrier that prevents water loss and the entry of harmful substances [].
  • Enhancing barrier integrity: Stearic acid may interact with other skin lipids like ceramides to strengthen the barrier and improve its function [].

Drug Delivery:

Stearic acid's properties make it a valuable tool in developing drug delivery systems:

  • Controlled release: Stearic acid can be used to create matrices or nanoparticles for controlled drug release. These systems gradually release the encapsulated drug over time, improving therapeutic efficacy and reducing side effects [].
  • Targeting specific areas: Stearic acid-based carriers can be modified to target specific areas of the body, increasing drug delivery efficiency and reducing systemic exposure [].

Mitochondrial Function:

Recent research suggests a link between dietary stearic acid and mitochondrial function. Studies have shown that:

  • Stearic acid promotes mitochondrial fusion: Ingestion of stearic acid triggers the fusion of individual mitochondria into larger, more functional units in human cells [].
  • Potential role in metabolic regulation: This finding suggests a potential role for stearic acid in regulating cellular metabolism and energy production, although further research is needed to understand the implications [].

Stearic acid, also known as octadecanoic acid (IUPAC name), is a saturated fatty acid with an 18-carbon chain []. It occurs naturally in both animal and plant fats, but in higher concentrations in animal sources like lard and tallow. Stearic acid plays a significant role in scientific research, particularly in material science, food science, and pharmaceutical development [, ].


Molecular Structure Analysis

Stearic acid has a linear hydrocarbon chain (18 carbons) bonded to a carboxylic acid group (COOH). The long hydrocarbon chain is hydrophobic (water-fearing) due to the presence of many nonpolar carbon-hydrogen bonds, while the carboxylic acid group is hydrophilic (water-loving) due to the polar oxygen-hydrogen bonds []. This unique structure grants stearic acid amphiphilic properties, allowing it to interact with both water and nonpolar substances [].


Chemical Reactions Analysis

Stearic acid undergoes various chemical reactions relevant to scientific research. Here are a few key examples:

  • Esterification: Stearic acid reacts with alcohols in the presence of an acid catalyst to form esters. These esters have diverse applications in the food industry (e.g., flavorings, texturizers) and pharmaceutical development (e.g., drug delivery systems) [].

CH₃(CH₂)₁₆COOH + R-OH <=> CH₃(CH₂)₁₆COOR + H₂O (R = alkyl group) []

  • Saponification: Stearic acid reacts with strong bases (e.g., sodium hydroxide) to form soap. This reaction, called saponification, is the basis for soap production.

CH₃(CH₂)₁₆COOH + NaOH -> CH₃(CH₂)₁₆COONa + H₂O (Sodium stearate, a soap molecule)

  • Hydrogenation: Unsaturated fatty acids can be hydrogenated (addition of hydrogen atoms) to form stearic acid. This process is used in the food industry to create solid fats from vegetable oils [].

Physical And Chemical Properties Analysis

  • Melting point: 69.3 °C (156.9 °F) []
  • Boiling point: 361 °C (681.8 °F) []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Appearance: White, waxy solid []
  • Chemical stability: Relatively stable under normal conditions []

The mechanism of action of stearic acid depends on its application. In material science, its amphiphilic nature allows it to act as a surfactant (surface-active agent), lowering the surface tension of liquids []. In food science, stearic acid can contribute to texture and stability in food products []. In pharmaceutical research, stearic acid may be used as a lubricant in tablet formulations or as a component of drug delivery systems [].

Physical Description

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999)
DryPowder; DryPowder, OtherSolid, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, WetSolid, OtherSolid; WetSolid, Liquid
Solid
WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.
hard, white or faintly yellowish crystalline solid/tallow odour
White solid with a mild odor.

Color/Form

Monoclinic leaflets from alcohol
White or slightly yellow crystal masses, or white to slightly yellow powder
Colorless, wax-like solid
White amorphous solid or leaflets

XLogP3

7.4

Boiling Point

721 °F at 760 mm Hg (NTP, 1992)
383 °C
383.0 °C
371 °C
721°F

Flash Point

385 °F (NTP, 1992)
113 °C (235 °F) - closed cup
385 °F (196 dec C) (closed cup)
196 °C
385°F

Vapor Density

9.8 (NTP, 1992) (Relative to Air)
9.80 (Air = 1)
9.8

Density

0.86 at 68 °F (USCG, 1999)
0.9408 g/cu cm at 20 °C
Relative density (water = 1): 0.94-0.83
0.86

LogP

8.23
8.23 (LogP)
8.23
log Kow = 8.23

Odor

Slight odor suggesting tallow

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

156.7 °F (NTP, 1992)
68.8 °C
Mp 69.7 °
69.3 °C
68.8°C
69-72 °C
156.7°F

UNII

4ELV7Z65AP

GHS Hazard Statements

Aggregated GHS information provided by 2031 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1386 of 2031 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 645 of 2031 companies with hazard statement code(s):;
H315 (79.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (10.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Stearic acid is a colorless, waxy solid or white-to yellow powder or crystals. It has an odor and taste like tallow. It has a low solubility in water. Stearic acid occurs naturally in many plant and animal fats. USE: Stearic acid is an important commercial chemical. It is used in pharmaceuticals, cosmetics, soaps, phonograph records, insulators, candles, food packaging, modeling compounds and in making other chemicals. It is an ingredient in some pesticides. EXPOSURE: Workers that use stearic acid may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with personal care items, smoking cigarettes, inhalation of air and consumption of food and drinking water. If stearic acid is released to the environment, it will be broken down in air. Stearic acid released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Stearic acid is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products. Minimal skin irritation has been reported in some people following skin application of diluted stearic acid or cosmetics containing stearic acid. No evidence of allergic skin reactions was observed following repeat skin applications. Blood cholesterol metabolism, rate of blood clot formation, and blood glucose levels may be affected by the amount of stearic acid in the diet, but available data are inconclusive. Altered blood parameters were observed in laboratory animals following repeated skin application of a cosmetic formulation containing stearic acid. Decreased blood clotting, increased cholesterol levels, and decreased weight gain were observed in laboratory animals fed moderate levels of stearic acid in their diet over time. At extremely high doses, heart irregularities, muscle spasms, paralysis, anorexia, severe lung infections and death were reported. No tumors developed following exposure in food or via injection. Data on the potential for stearic acid to cause infertility, abortion, or birth defects in laboratory animals were not available. The potential for stearic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Stearic acid is known as a potent anti-inflammatory lipid. This fatty acid has profound and diverse effects on liver metabolism. The aim of this study was to investigate the effect of stearic acid on markers of hepatocyte transplantation in rats with acetaminophen (APAP)-induced liver damage. Wistar rats were randomly assigned to 10-day treatment. Stearic acid was administered to the rats with APAP-induced liver damage. The isolated liver cells were infused intraperitoneally into rats. Blood samples were obtained to evaluate the changes in the serum liver enzymes, including activities of aspartate aminotransferase (AST), alanine aminotransferase (ALT) and alkaline phosphatase (ALP) and the level of serum albumin. To assess the engraftment of infused hepatocytes, rats were euthanized, and the liver DNA was used for PCR using sex-determining region Y (SRY) primers. The levels of AST, ALT and ALP in the serum of rats with APAP-induced liver injury were significantly increased and returned to the levels in control group by day six. The APAP-induced decrease in albumin was significantly improved in rats through cell therapy, when compared with that in the APAP-alone treated rats. SRY PCR analysis showed the presence of the transplanted cells in the liver of transplanted rats. Stearic acid-rich diet in combination with cell therapy accelerates the recovering of hepatic dysfunction in a rat model of liver injury.
/EXPL THER/ Because of their reported antiviral and anti-inflammatory activities, cream formulations containing n-docosanol (docosanol) or stearic acid were tested for effects on chemically-induced burns in mice. In this model, injury was induced by painting the abdomens of mice with a chloroform solution of phenol. This was followed by the topical application of test substances 0.5, 3, and 6 hr later. Progression of the wounds was assessed by a single evaluator after 8 hr, using a numerical score of gross morphology. Docosanol- and stearic acid-containing creams substantially and reproducibly lessened the severity and progression of skin lesions compared to untreated sites with a 76% and 57% reduction in mean lesion scores, respectively. Untreated wounds appeared red and ulcerated; docosanol cream-treated wounds showed only slight erythema.

Pharmacology

Stearic Acid is a saturated long-chain fatty acid with an 18-carbon backbone. Stearic acid is found in various animal and plant fats, and is a major component of cocoa butter and shea butter.

Vapor Pressure

1 mm Hg at 344.7 °F ; 5 mm Hg at 408.2° F (NTP, 1992)
7.22e-07 mmHg
7.22X10-7 mm Hg at 25 °C (ext)
Vapor pressure, Pa at 174 °C: 133
1 mmHg at 344.7°F; 5 mmHg at 408.2°F

Pictograms

Irritant

Irritant

Other CAS

57-11-4
30399-84-9
68937-76-8

Associated Chemicals

Sodium stearate; 822-16-2

Wikipedia

Stearic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]
Plastics -> Other functions -> Plasticiser; lubricant
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Cosmetics -> Cleansing; Emulsifying; Emulsion stabilizing; Refatting

Methods of Manufacturing

Commercially it is produced by the hydrogenation of the unsaturated 18-carbon fatty acids of soybean, cottonseed or other vegetable oils. When obtained from animal fats by hydrolysis and fractional crystallization, commercial stearic acid is a mixture of solid organic acids, chiefly palmitic and stearic acids. Commercial products containing about 90% stearic acid are produced by hydrolysis and crystallization of a completely hydrogenated vegetable oil or by fractional distillation of fatty acid mixtures obtained from tallow.
It is produced commercially from hydrolyzed tallow derived from edible sources or from hydrolyzed, completely hydrogenated vegetable oil derived from edible sources.
From high-grade tallows and yellow grease stearin by washing, hydrolysis with the Twitchell or similar reagent, boiling, distilling, cooling, and pressing; from oleic acid by hydrogenation.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Electrical equipment, appliance, and component manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Recycling
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Waste To Energy
Wholesale and retail trade
Wood product manufacturing
recycling
waste to energy
Octadecanoic acid: ACTIVE
Insoluble stearates are formed with many metals. Ointment bases made with stearic acid may show evidence of drying out or lumpiness due to such a reaction when zinc or calcium salts are compounded therein.
Occurs as a glyceride in tallow and other animal fats and oils, as well as in some vegetable oils.
Most commercial stearic acid is 45% palmitic acid, 50% stearic acid, and 5% oleic acid, but purer grades are increasingly used.
Chain length distribution of pure stearic acid, produced by fractional distillation: 5% C(16), 93% C(18), 2% C(20)
For more General Manufacturing Information (Complete) data for Stearic acid (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Determination of stearic acid by thin layer chromatography.
Analyte: stearic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards
Analyte: stearic acid; matrix: chemical identification; procedure: retention time of the principal peak of the gas chromatogram with comparison to standards
For more Analytic Laboratory Methods (Complete) data for Stearic acid (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: stearic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: stearic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for Stearic acid (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Minimal to mild erythema was observed at a few sites after treatment with a lotion formulation containing 2.8% stearic acid or a 1% aqueous dilution of a bar soap formulation containing 23% stearic acid followed by UVA irradiation. The lotion formulation was applied via 24-hr occlusive patches to the forearm, and treatment sites were irradiated with UVA light for 15 min at a distance of approximately 10 cm, receiving a dose of 4400 uW/sq cm. The bar soap formulation was applied via 24-hr occlusive patches to the infrascapular region of the back, and treatment sites were irradiated with UVA light from Xenon Arc Solar Simulator (150W) with a Schott WG345 filter for 12 min. Similar results were observed at control sites that had received UVA irradiation alone.
A face cream formulation containing 13% stearic acid was tested for photosensitization using 52 human subjects and 4 induction patches and 1 challenge patch. Closed and open 24-hr patches were applied, and treated sites were irradiated with the full Xenon UV light spectrum at 3 times the individuals' predetermined minimal erythemal dose (MED) after removal of each patch and 48 hr later. After the 24-hr challenge patch, treated sites were irradiated with UVA light (Xenon source plus Schott WG345 filter) for 3 min. There were no reactions observed at sites under closed or open patches at either induction or challenge sites.
No reactions were observed in 100 human subjects of a photosensitization study testing an eyeliner formulation containing 2.66% stearic acid. In a 10 induction, 1 challenge occlusive patch /repeat insult patch test/ (RIPT), treated sites were irradiated with UV light from a Hanovia Tanette Mark 1 light source for 1 min at a distance of 1 foot after removal of the 1st, 4th, 7th, and 10th induction patches and after the challenge patch. Approximately 50% of the subjects were designated as "sensitive subjects" because of past experiences of rash or irritation from the use of facial products or because of reaction to a previous patch test with a facial product.
Two skin lotion formulations containing 2.8% stearic acid were tested for phototoxicity. Aqueous preparations of the formulations, 100, 75, 50, and 25%, were applied to four different sites on the backs of 10 male Hartley albino guinea pigs weighing 324-486 g and 284-452 g. These sites were exposed to UVA radiation. Ten control guinea pigs weighing 268-434 and 344-464 g received the same topical applications but no UVA irradiation. Sites were evaluated 1 and 24 hr after treatment. Neither formulation was considered phototoxic to the guinea pigs under these conditions because the control group had signs of irritation that were comparable to the irradiated test group. One guinea pig in the control group of one study died. The test groups reactions ranged from questionable to moderate erythema at 6 (50% preparation) to all 10 sites (75%, 100% preparations). The 25% preparations produced no signs of phototoxicity in either study. The control groups in both studies had questionable to moderate (50-100% sites, 50-75% sites) or considerable erythema (100% site). No irritation was observed at control sites treated with the 25% preparations.
For more Interactions (Complete) data for Stearic acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Assessment of Concentrated Liquid Coffee Acceptance during Storage: Sensory and Physicochemical Perspective

Mónica Quintero, Sebastián Velásquez, Julián Zapata, Carlos López, Luis Cisneros-Zevallos
PMID: 34200707   DOI: 10.3390/molecules26123545

Abstract

Concentrated liquid coffees (CLCs) refer to stored extracts stable at environmental temperature, used as ingredients in the retail market. Their low chemical stability affects the sensory profile. This study was performed in two CLCs, one without additives (BIB) and another with a mix of sodium benzoate and potassium sorbate additives (SD), stored at 25 °C for one year. Quantitative-Descriptive (QDA) and discriminant analyses permitted identifying the critical sensory attributes and their evolution over time. The concentrate without additives presented an acceptance limit of 196 days (evaluated at a 50% acceptance ratio), while the additives increased the shelf life up to 226 days (38.9% improvement). The rejection was related to a decreased aroma, increased acidity, and reduced bitterness. A bootstrapped feature selection version of Partial Least Square analysis further demonstrated that reactions of 5-caffeoylquinic acid (5CQA) and 3,5-dicaffeoylquinic acid (3,5diCQA) could cause changes in the aroma at the first degradation stage. In the following stages, changes in fructose and stearic acid contents, a key indicator of acceptance for both extracts possibly related to non-enzymatic reactions involving fructose and other compounds, might affect the bitterness and acidity. These results provided valuable information to understand flavor degradation in CLCs.


Surface Chemistry Studies on the Formation of Mixed Stearic Acid/Phenylalanine Dehydrogenase Langmuir and Langmuir-Blodgett Films

Rafael Leonardo Cruz Gomes da Silva, Shiv K Sharma, Suraj Paudyal, Keenan J Mintz, Roger M Leblanc, Luciano Caseli
PMID: 34125555   DOI: 10.1021/acs.langmuir.1c00934

Abstract

This work investigates the physicochemical properties of mixed stearic acid (HSt)/phenylalanine dehydrogenase enzyme (PheDH) Langmuir films and their immobilization onto solid supports as Langmuir-Blodgett (LB) films. PheDH from the aqueous subphase enters the surfactant matrix up to an exclusion surface pressure of 25.3 mN/m, leading to the formation of stable and highly condensed mixed Langmuir monolayers. Hydrophobic interactions between the enzyme and HSt nonpolar groups tuned the secondary structure of PheDH, evidenced by the presence of β-sheet structures as demonstrated by infrared and circular dichroism spectra. The floating monolayers were successfully transferred to solid quartz supports, yielding Y-type LB films, and then characterized employing fluorescence, circular dichroism, and microscopic techniques, which indicated that PheDH was co-immobilized with HSt proportionally to the number of transferred layers. The enzyme fluidized the HSt monolayers, reducing their maximum dipoles when condensed to their maximum, and disorganized the alkyl chains of the fatty acid, as detected with infrared spectroscopy. The stability of the mixed floating monolayers enabled their transfer to solid supports as LB films, which is important for producing optical and electrochemical sensors for phenylalanine whose molecular architecture can be controlled with precision.


Structural and digestibility properties of infrared heat-moisture treated maize starch complexed with stearic acid

Clarity R Mapengo, Suprakas S Ray, M Naushad Emmambux
PMID: 33753195   DOI: 10.1016/j.ijbiomac.2021.03.100

Abstract

This study investigated the effects of using infrared heat-moisture treatment (IRHMT) on the properties of maize starch paste complexed with stearic acid (SA). Scanning electron micrographs showed that starch granules ghosts from IR HMT starch with SA did not show significant granular disintegration in comparison to conventionally HMT starch paste. The resistant starch (RS) content increased with SA-IR HMT, while extended pasting increased slowly digestible starch (SDS) content in IR HMT starch alone. The V polymorphs observed in XRD and DSC, and increased crystallinity from FTIR supported the changes in the properties of IRHMT starches. To a greater extent, the SA-IRHMT exerted more changes on starch micro- and molecular structural properties, and digestibility properties compared to conventional heat-moisture treatment (CHMT).


Characterization of functional chocolate formulated using oleogels derived from β-sitosterol with γ-oryzanol/lecithin/stearic acid

Ping Sun, Bing Xia, Zhi-Jing Ni, Yue Wang, Elnur Elam, Kiran Thakur, Yi-Long Ma, Zhao-Jun Wei
PMID: 33984566   DOI: 10.1016/j.foodchem.2021.130017

Abstract

With an aim to prepare the functional chocolate, corn oil was used as the base oil and β-sitosterol was combined with oryzanol/stearic acid/lecithin to prepare respective oleogels (GO, SO, and LO). Oleogels (12%) were prepared by adding compound oleogelators at different ratios [GO-2:3, SO-1:4, and LO-4:1 (w/w)] in corn oil. The microstructure, interaction, thermodynamic, crystalline, and rheological behavior of formulated oleogels were studied by microscopic observation, Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and rotational rheometer, respectively. The results showed that GO had the strongest gel forming ability and the densest gel crystallization network. Moreover, chocolate prepared with GO (cocoa butter and oleogels-1:1) had the similar texture, crystal structure, rheological, and sensory properties to that of dark chocolate. This study provides the possibility for the wider application of oleogel prepared with lower saturated and trans-fatty acids in the chocolate industry.


Zinc oxide nanostructures and stearic acid as surface modifiers for flax fabrics in polylactic acid biocomposites

Francesca Sbardella, Iván Rivilla, Irene Bavasso, Pietro Russo, Libera Vitiello, Jacopo Tirillò, Fabrizio Sarasini
PMID: 33636263   DOI: 10.1016/j.ijbiomac.2021.02.171

Abstract

Different surface treatments including mercerization, stearic acid and growth of zinc oxide nanorods as well as their combinations were exploited to address their effects on the properties of green composites based on polylactic acid (PLA) and flax fabrics. The resulting fabrics were morphologically (SEM), crystallographically (XRD) and thermally (TGA) characterized, showing no significant changes with respect to the untreated samples. In contrast, tensile and flexural properties of composites produced by compression moulding were significantly influenced. A combination of mercerization and environmentally friendly stearic acid treatment turned the character of the flax fabric from hydrophilic to hydrophobic, and led to improved bending and tensile strengths by 20% and 12%, respectively, compared to untreated composites. The presence of ZnO nanorods promoted an increase in flexural and tensile stiffness by 58% and 31%, respectively, but at the expense of strength, with reductions ascribed to the degradation of polylactic acid under high-temperature conditions favoured by ZnO, as confirmed by a reduction in the initial thermal degradation temperature up to 26%. These latter composites can be suggested in those applications where a suitable combination of flexural properties and a shorter persistence in the environment is desired.


Critical Tools in Tableting Research: Using Compaction Simulator and Quality by Design (QbD) to Evaluate Lubricants' Effect in Direct Compressible Formulation

Nailla Jiwa, Yildiz Ozalp, Gizem Yegen, Buket Aksu
PMID: 33977355   DOI: 10.1208/s12249-021-02004-y

Abstract

As commonly known, the product development stage is quite complex, requires intensive knowledge, and is time-consuming. The selection of the excipients with the proper functionality and their corresponding levels is critical to drug product performance. The objective of this study was to apply quality by design (QbD) principles for formulation development and to define the desired product quality profile (QTPP) and critical quality attributes (CQA) of a product. QbD is a risk- and science-based holistic approach for upgraded pharmaceutical development. In this study, Ibuprofen DC 85W was used as a model drug, Cellactose® 80 along with MicroceLac® 100 as a filler, and magnesium stearate, stearic acid, and sodium stearyl fumarate as lubricants. By applying different formulation parameters to the filler and lubricants, the QbD approach furthers the understanding of the effect of critical formulation and process parameters on CQAs and the contribution to the overall quality of the drug product. An experimental design study was conducted to determine the changes of the obtained outputs of the formulations, which were evaluated using the Modde Pro 12.1 statistical computer program that enables optimization by modeling complex relationships. The results of the optimum formulation revealed that MicroceLac® 100 was the superior filler, while magnesium stearate at 1% was the optimum lubricant. A design space that indicates the safety operation limits for the process and formulation variables was also created. This study enriches the understanding of the effect of excipients in formulation and assists in enhancing formulation design using experimental design and mathematical modeling methods in the frame of the QbD approach.


Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial

Merel A van Rooijen, Jogchum Plat, Peter L Zock, Wendy A M Blom, Ronald P Mensink
PMID: 33733339   DOI: 10.1007/s00394-021-02530-2

Abstract

Palmitic and stearic acids have different effects on fasting serum lipoproteins. However, the effects on postprandial lipemia and glycemia are less clear. Also, the effects of a second meal may differ from those of the first meal. Therefore, we studied the effects of two consecutive mixed meals high in palmitic acid- or stearic acid-rich fat blends on postprandial lipemia and glycemia.
In a randomized, crossover study, 32 participants followed 4-week diets rich in palmitic or stearic acids, At the end of each dietary period, participants consumed two consecutive meals each containing ± 50 g of the corresponding fat blend.
Postprandial concentrations of triacylglycerol (diet-effect: - 0.18 mmol/L; p = 0.001) and apolipoprotein B48 (diet-effect: - 0.68 mg/L; p = 0.002) were lower after stearic-acid than after palmitic-acid intake. Consequently, total (iAUC
) and first meal (iAUC
) responses were lower after stearic-acid intake (p ≤ 0.01). Second meal responses (iAUC
) were not different. Postprandial changes between the diets in non-esterified fatty acids (NEFA) and C-peptide differed significantly over time (p < 0.001 and p = 0.020 for diet*time effects, respectively), while those for glucose and insulin did not. The dAUC
, dAUC
, and dAUC
for NEFA were larger after stearic-acid intake (p ≤ 0.05). No differences were observed in the iAUCs of C-peptide, glucose, and insulin. However, second meal responses for glucose and insulin (iAUC
tended to be lower after stearic-acid intake (p < 0.10).
Consumption of the stearic acid-rich meals lowered postprandial lipemia as compared with palmitic acid. After the second stearic acid-rich meal, concentrations of C-peptide peaked earlier and those of NEFA decreased more. Clinical trial registry This trial was registered at clinicaltrials.gov as
on July 18, 2016.


Zn and N Codoped TiO

Abdullah M Alotaibi, Premrudee Promdet, Gi Byoung Hwang, Jianwei Li, Sean P Nair, Sanjayan Sathasivam, Andreas Kafizas, Claire J Carmalt, Ivan P Parkin
PMID: 33595295   DOI: 10.1021/acsami.1c00304

Abstract

We explore a series of Zn and N codoped TiO
thin films grown using chemical vapor deposition. Films were prepared with various concentrations of Zn (0.4-2.9 at. % Zn vs Ti), and their impact on superoxide formation, photocatalytic activity, and bactericidal properties were determined. Superoxide (O
) formation was assessed using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2
-tetrazolium sodium salt (XTT) as an indicator, photocatalytic activity was determined from the degradation of stearic acid under UVA light, and bactericidal activity was assessed using a Gram-negative bacterium
under both UVA and fluorescent light (similar to what is found in a clinical environment). The 0.4% Zn,N:TiO
thin film demonstrated the highest formal quantum efficiency in degrading stearic acid (3.3 × 10
molecules·photon
), while the 1.0% Zn,N:TiO
film showed the highest bactericidal activity under both UVA and fluorescent light conditions (>3 log kill). The enhanced efficiency of the films was correlated with increased charge carrier lifetime, supported by transient absorption spectroscopy (TAS) measurements.


Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins

Hana Nůsková, Marina V Serebryakova, Anna Ferrer-Caelles, Timo Sachsenheimer, Christian Lüchtenborg, Aubry K Miller, Britta Brügger, Larisa V Kordyukova, Aurelio A Teleman
PMID: 34321466   DOI: 10.1038/s41467-021-24844-9

Abstract

Covalent attachment of C16:0 to proteins (palmitoylation) regulates protein function. Proteins are also S-acylated by other fatty acids including C18:0. Whether protein acylation with different fatty acids has different functional outcomes is not well studied. We show here that C18:0 (stearate) and C18:1 (oleate) compete with C16:0 to S-acylate Cys3 of GNAI proteins. C18:0 becomes desaturated so that C18:0 and C18:1 both cause S-oleoylation of GNAI. Exposure of cells to C16:0 or C18:0 shifts GNAI acylation towards palmitoylation or oleoylation, respectively. Oleoylation causes GNAI proteins to shift out of cell membrane detergent-resistant fractions where they potentiate EGFR signaling. Consequently, exposure of cells to C18:0 reduces recruitment of Gab1 to EGFR and reduces AKT activation. This provides a molecular mechanism for the anti-tumor effects of C18:0, uncovers a mechanistic link how metabolites affect cell signaling, and provides evidence that the identity of the fatty acid acylating a protein can have functional consequences.


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